molecular formula C19H16ClN5O B5552313 N-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine

N-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine

Cat. No. B5552313
M. Wt: 365.8 g/mol
InChI Key: KVHQGPOEXICDSN-FOKLQQMPSA-N
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Description

The compound “N-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine” is a complex organic molecule. It contains several functional groups, including an indole ring, a triazole ring, and a chlorophenoxy group. These functional groups suggest that the compound may have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indole and triazole rings, and the introduction of the chlorophenoxy group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The presence of multiple rings (indole and triazole) suggests a rigid and possibly planar structure. The chlorophenoxy group could introduce some steric hindrance and electronic effects .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The indole and triazole rings are aromatic and might participate in electrophilic aromatic substitution reactions. The chlorophenoxy group could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenoxy group might increase its lipophilicity, while the nitrogen atoms in the indole and triazole rings could participate in hydrogen bonding, affecting its solubility .

Scientific Research Applications

Polymer Science Applications

Poly(2-alkyl/aryl-2-oxazoline)s (PAOx) have gained significant interest for biomedical applications due to their biocompatibility and so-called stealth behavior. The chemical versatility of PAOx, when compared to poly(ethylene glycol) (PEG), has been expanded through novel postpolymerization modification platforms. These modifications allow the introduction of a wide range of side-chain functionalities, demonstrating the compound's potential utility in creating functional polymers with specific properties (Mees & Hoogenboom, 2015).

Catalysis and Material Science

In the realm of catalysis and material science, novel complexes have been synthesized for the polymerization of ethylene, showcasing the utility of specific ligands and complexes in the creation of polyethylene with bimodal or multimodal molecular weight distribution. Such studies reveal the importance of the structural design of catalysts in controlling polymer properties, which could be relevant to the applications of N-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine (Lee & Kim, 2012).

Future Directions

The study of this compound could be an interesting area of research, given its complex structure and the presence of several functional groups known to confer biological activity. Future work could include the synthesis and characterization of the compound, investigation of its reactivity, and screening for biological activity .

properties

IUPAC Name

(E)-1-[1-[2-(2-chlorophenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O/c20-17-6-2-4-8-19(17)26-10-9-24-12-15(11-23-25-13-21-22-14-25)16-5-1-3-7-18(16)24/h1-8,11-14H,9-10H2/b23-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHQGPOEXICDSN-FOKLQQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3Cl)C=NN4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3Cl)/C=N/N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-[1-[2-(2-chlorophenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine

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